REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[CH2:9][CH2:8]2)([CH3:4])([CH3:3])[CH3:2].CS(O)(=O)=O.[N-:20]=[N+]=[N-].[Na+]>ClCCl>[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[NH:20][CH2:9][CH2:8]2)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
10.83 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2CCC(C2=CC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for about 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
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STIRRING
|
Details
|
With stirring at 0° C.
|
Type
|
ADDITION
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Details
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was added very carefully a solution of aqueous sodium hydroxide (20%) until pH=14
|
Type
|
CUSTOM
|
Details
|
Then added dichloromethane (1000 mL) and water (500 mL) which results in a large emulsion
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with dicholormethane (2×200 mL)
|
Type
|
WASH
|
Details
|
Finally the combined dichloromethane layers were washed with brine (9×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
|
CONCENTRATION
|
Details
|
After concentrating
|
Type
|
CUSTOM
|
Details
|
Purification on a 400 g Analogix Column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% to 60% ethyl acetate in hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2CCNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |